molecular formula C19H17F3N2O2S B2825777 3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide CAS No. 452351-84-7

3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide

Cat. No.: B2825777
CAS No.: 452351-84-7
M. Wt: 394.41
InChI Key: FAQSGZDSAXSQPE-UHFFFAOYSA-N
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Description

3-(5-methylfuran-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

The compound has been involved in the synthesis and characterization of derivatives in medicinal chemistry. For instance, research on derivatives of celecoxib, a related compound, has demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, as well as reduced gastric toxicity compared to celecoxib (Ş. Küçükgüzel et al., 2013).

Molecular Aggregation and Spectroscopic Studies

Studies have shown that compounds with a similar structure exhibit significant changes in their fluorescence lifetimes and circular dichroism (CD) spectra, indicating their association with molecular aggregation processes. These findings are essential for understanding the behavior of such compounds in different environments (A. Matwijczuk et al., 2016).

Anti-microbial Activity and Cytotoxicity

Derivatives of the compound have been synthesized and evaluated for their anti-microbial activity and cytotoxicity. These studies revealed promising anti-microbial activity against various bacterial and fungal strains, as well as selective cytotoxic effects concerning tumor cell lines (B. Shankar et al., 2017).

Photodynamic Therapy in Cancer Treatment

Research on zinc phthalocyanine derivatives containing a similar molecular structure has highlighted their potential in photodynamic therapy for cancer treatment. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in treating cancer (M. Pişkin et al., 2020).

Psychotropic, Anti-Inflammatory, and Antimicrobial Activities

Compounds with related structures have shown diverse biological activities, including psychotropic effects, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These findings are crucial for developing new therapeutic agents with specific activity profiles (A. Zablotskaya et al., 2013).

Application in Organic Synthesis

Compounds with similar structures have been used to promote organic synthesis reactions, such as the benzoin condensation, demonstrating their utility in synthetic organic chemistry (James H. Davis et al., 1999).

Anti-Leishmanial Activity

Novel series of derivatives have shown significant anti-leishmanial activity, making them potential candidates for treating leishmaniasis (A. Tahghighi et al., 2012).

Properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-12-5-6-15(26-12)7-8-17(25)24-18-23-11-16(27-18)10-13-3-2-4-14(9-13)19(20,21)22/h2-6,9,11H,7-8,10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQSGZDSAXSQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.